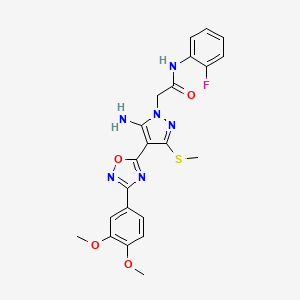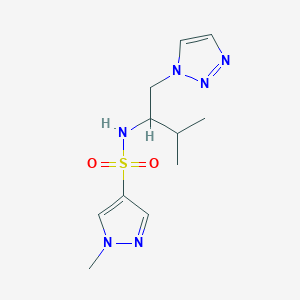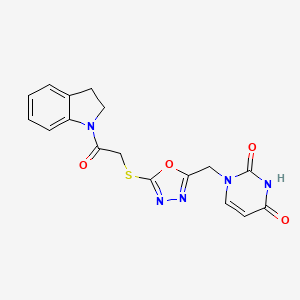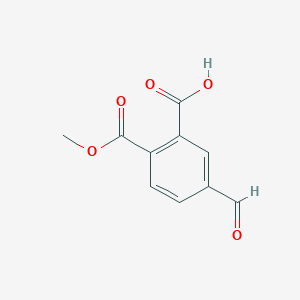
2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Crystal Structure and Spectral Characterization
- Crystal Structure Analysis: The study of crystalline organic compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, provides insights into molecular geometry, crystal packing, and hydrogen bond interactions. This information is crucial for understanding the material's properties and potential applications in pharmaceuticals and materials science (Polo-Cuadrado et al., 2021).
Polymer Science and Material Properties
- Polymerization Processes: The development of new polymerization techniques, such as the room-temperature free-radical-induced polymerization of bismaleimide resins, demonstrates the potential for creating thermosetting resin systems suitable for high-temperature applications. This innovation could have significant implications for the aerospace and automotive industries (Baek, Ferguson, & Tan, 2003).
Photophysical Studies
- Photophysical Properties: The synthesis and study of azole-quinoline based fluorophores, inspired by excited-state intramolecular proton transfer (ESIPT), reveal their potential for applications in sensing and imaging technologies. The compounds exhibit dual emissions and large Stokes shifts, making them suitable for fluorescence-based applications (Padalkar & Sekar, 2014).
Organic Synthesis and Chemical Transformations
- Novel Synthesis Approaches: Research into divergent synthetic methods for creating polysubstituted indoles and quinolines showcases the versatility of organic synthesis in generating complex molecules with potential pharmaceutical applications. Such methodologies enhance the toolbox of synthetic chemists for drug discovery and development (Sakai et al., 2008).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid are several proteins such as heat shock protein90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), vascular endothelial growth factor 2 (VEGFR2), P-glycoprotein (P-gp), and cyclooxygenase 1 and 2 (COX-1 and COX-2) . These proteins play crucial roles in various cellular processes, including cell growth, inflammation, and signal transduction.
Mode of Action
It is known that the compound interacts with its protein targets, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
The compound affects various biochemical pathways associated with its protein targets. For instance, inhibition of Hsp90 can disrupt protein folding and degrade oncogenic proteins, leading to anti-cancer effects. Similarly, inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, leading to anti-inflammatory effects .
Result of Action
The compound has shown notable anti-cancer effects by effectively inhibiting tubulin and Hsp90 . It can also inhibit the production of pro-inflammatory cytokines (TNF-α and IL-6), suppress the phosphorylation of MAPKs, and attenuate the activity of NF-κB . These actions result in anti-inflammatory and potential anti-cancer effects.
特性
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-16-8-11(9-17(24-2)18(16)25-3)15-10-13(19(21)22)12-6-4-5-7-14(12)20-15/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUYVVQQTJCCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904087.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2904091.png)
![N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2904093.png)
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2904094.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904096.png)




![5-(3-bromobenzoyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2904107.png)

